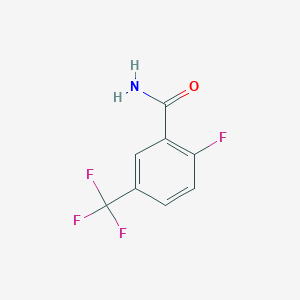

2-Fluoro-5-(trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLPGTOHZZKQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372125 | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207919-05-9 | |

| Record name | 2-fluoro-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207919-05-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-(trifluoromethyl)benzamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzamide

This guide provides detailed experimental protocols and technical data for the synthesis of this compound, a key intermediate for researchers, scientists, and professionals in drug development and materials science. The document outlines two primary, reliable synthetic pathways starting from commercially available precursors: 2-Fluoro-5-(trifluoromethyl)benzoic acid and 2-Fluoro-5-(trifluoromethyl)benzonitrile.

Overview of Synthetic Pathways

This compound can be efficiently synthesized via two main routes: the amidation of the corresponding benzoic acid or the partial hydrolysis of the benzonitrile. The benzoic acid route can be further divided into a two-step process involving an acyl chloride intermediate or a one-pot direct coupling reaction.

Figure 1: High-level overview of the primary synthetic routes to this compound.

Route 1: Synthesis from 2-Fluoro-5-(trifluoromethyl)benzoic Acid

This is a robust and widely applicable method for synthesizing benzamides. The carboxylic acid is first "activated" to increase its reactivity toward an amine source. This can be achieved by converting it to an acyl chloride or by using peptide coupling reagents.

Method A: Via Acyl Chloride Intermediate

This two-step method involves the formation of a highly reactive 2-fluoro-5-(trifluoromethyl)benzoyl chloride, which is then reacted with an ammonia source.

Figure 2: Experimental workflow for the synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane.

-

Add thionyl chloride (SOCl₂, ~2.0 eq.) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux (approximately 80°C for toluene) and maintain for 2-4 hours.

-

Monitor the reaction's completion by observing the cessation of HCl gas evolution and the formation of a clear solution.

-

Once complete, allow the mixture to cool and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-fluoro-5-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Amination of 2-Fluoro-5-(trifluoromethyl)benzoyl Chloride

-

Prepare a reaction vessel with concentrated aqueous ammonium hydroxide (NH₄OH, ~3.0 eq.) and cool it in an ice bath to 0-10°C.

-

Dissolve the crude acyl chloride from the previous step in a water-immiscible solvent like dichloromethane or diethyl ether.

-

Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

| Reagent | Molar Eq. | Key Parameters | Typical Yield | Reference |

| Step 1: Acyl Chloride Formation | ||||

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 1.0 | Solvent: Toluene; Temp: Reflux; Time: 2-4 h | >95% (crude) | General Method |

| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | |||

| Step 2: Amination | ||||

| 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 1.0 | Solvent: DCM; Temp: 0-10°C; Time: 1-2 h | 85-95% | Adapted from[1][2] |

| Ammonium Hydroxide (28-30%) | 3.0 |

Method B: Direct Amide Coupling

This method avoids the isolation of the harsh acyl chloride intermediate by using a coupling agent to facilitate amide bond formation in a one-pot reaction.

Experimental Protocol:

-

Dissolve 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a suitable amine source, such as ammonium chloride (NH₄Cl, 1.2 eq.), followed by an organic base like N,N-Diisopropylethylamine (DIEA, 2.5 eq.).

-

To this stirred solution, add the coupling reagent, such as HATU (1-[-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Reagent | Molar Eq. | Key Parameters | Typical Yield | Reference |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 1.0 | Solvent: DMF; Temp: RT; Time: 12-24 h | 70-90% | Adapted from[3] |

| Ammonium Chloride (NH₄Cl) | 1.2 | |||

| HATU | 1.2 | |||

| DIEA | 2.5 |

Route 2: Synthesis from 2-Fluoro-5-(trifluoromethyl)benzonitrile

This pathway involves the selective partial hydrolysis of a nitrile to a primary amide. Care must be taken to avoid over-hydrolysis to the carboxylic acid, which is a common side reaction under harsh acidic or basic conditions. A transition metal-free, base-mediated method offers good selectivity.

Figure 3: Experimental workflow for the synthesis of this compound via nitrile hydrolysis.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-Fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq.) in isopropanol.

-

Add powdered sodium hydroxide (NaOH, 1.0-1.5 eq.) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Monitor the consumption of the starting material by TLC or GC. Avoid prolonged reaction times to minimize the formation of the carboxylic acid byproduct.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the isopropanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by recrystallization or column chromatography.

Data Presentation:

| Reagent | Molar Eq. | Key Parameters | Typical Yield | Reference |

| 2-Fluoro-5-(trifluoromethyl)benzonitrile | 1.0 | Solvent: Isopropanol; Temp: 60-80°C; Time: 12-24 h | 60-85% | Adapted from[4] |

| Sodium Hydroxide (NaOH) | 1.0 - 1.5 |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acyl Chlorides: Corrosive and moisture-sensitive. Handle in an anhydrous environment and in a fume hood.

-

Trifluoromethylated Compounds: Handle with care. While generally stable, potential hazards should be evaluated.

-

Bases (DIEA, NaOH) and Acids (HCl): Corrosive. Avoid contact with skin and eyes.

-

Solvents (DMF, Toluene, DCM): Flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. A thorough risk assessment should be conducted.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-5-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzamide is a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural motifs, a benzamide core substituted with both a fluorine atom and a trifluoromethyl group, can significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the available physicochemical data for this compound and its close isomer, outlines standard experimental protocols for determining these properties, and presents a logical workflow for their characterization.

Physicochemical Properties

Quantitative data for this compound (CAS No. 207919-05-9) is not extensively available in the public domain. However, data for the closely related isomer, 5-Fluoro-2-(trifluoromethyl)benzamide (CAS No. 654-95-5), is available and presented here for comparative purposes.

Table 1: Physicochemical Data for Fluoro-(trifluoromethyl)benzamide Isomers

| Property | This compound | 5-Fluoro-2-(trifluoromethyl)benzamide |

| CAS Number | 207919-05-9[1][2][3][4] | 654-95-5[5][6][7][8] |

| Molecular Formula | C₈H₅F₄NO[1][2] | C₈H₅F₄NO[5][6] |

| Molecular Weight | 207.12 g/mol [2] | 207.13 g/mol [5][6] |

| Melting Point | Data not available | 118-119 °C[5][6] |

| Boiling Point | Data not available | Data not available |

| Aqueous Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| logP | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of benzamide compounds.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[9][10][11][12]

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][11]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus, such as a Mel-Temp or similar device.[12]

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 2 °C/min) near the expected melting point.[12]

-

Data Recording: The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire sample has melted.[11] For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

For non-volatile liquids, the boiling point can be determined using the capillary method.[5][13][14][15][16]

-

Sample Preparation: A small volume of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[13][15]

-

Apparatus Setup: The test tube is heated in a controlled manner, often in a water or oil bath, with a thermometer immersed in the sample.[13]

-

Measurement: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.[14]

-

Data Recording: The boiling point is the temperature at which the liquid begins to enter the capillary tube.[14]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in an aqueous buffer.[17][18][19][20][21]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed flask.[19]

-

Equilibration: The flask is agitated in a temperature-controlled shaker or mixer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[17][18]

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17][18]

pKa Determination

The acid dissociation constant (pKa) of a compound can be determined by various methods, including potentiometric titration and UV-Vis spectrophotometry. For amides, which are very weak bases, specialized techniques may be required.

-

Potentiometric Titration: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a pH meter as a function of the titrant volume. The pKa can be determined from the inflection point of the titration curve.

-

UV-Vis Spectrophotometry: If the compound has a chromophore that exhibits a change in absorbance upon protonation or deprotonation, the pKa can be determined by measuring the absorbance of the solution at various pH values. The data is then fitted to the Henderson-Hasselbalch equation.

-

NMR Spectroscopy: Changes in the chemical shifts of nuclei near the ionization site upon titration with an acid or base can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the pKa.[22]

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[23][24][25][26][27]

-

Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[26]

-

Calibration: A series of standard compounds with known logP values are injected onto the column, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.

-

Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is determined.

-

Calculation: The logP of the test compound is then calculated from its retention time using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel benzamide compound.

Caption: Workflow for Physicochemical Characterization.

Biological Activity Context

While specific signaling pathway involvement for this compound is not well-documented, the broader class of trifluoromethyl-containing benzamides has been investigated for various biological activities. For instance, certain benzamide derivatives have shown potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors, which could play a role in managing hyperlipidemia.[28] Additionally, related structures like trifluoromethyl benzimidazoles have been synthesized and evaluated for their antimicrobial properties.[29][30] These findings suggest that fluorinated benzamides are a promising scaffold for the development of new therapeutic agents. Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound.

References

- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 2. This compound , 95+% , 207919-05-9 - CookeChem [cookechem.com]

- 3. This compound CAS#: 207919-05-9 [m.chemicalbook.com]

- 4. 207919-05-9|this compound|BLD Pharm [bldpharm.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. combi-blocks.com [combi-blocks.com]

- 8. 654-95-5|5-Fluoro-2-(trifluoromethyl)benzamide|5-Fluoro-2-(trifluoromethyl)benzamide|MFCD00236278-范德生物科技公司 [39.100.107.131]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chm.uri.edu [chm.uri.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. byjus.com [byjus.com]

- 16. scribd.com [scribd.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. enamine.net [enamine.net]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 25. agilent.com [agilent.com]

- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 27. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 28. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 30. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

An In-depth Technical Guide on 2-Fluoro-5-(trifluoromethyl)benzamide (CAS number 207919-05-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)benzamide, a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its physicochemical properties, outlines a plausible synthetic route based on established chemical principles, and discusses its potential biological significance. The guide also presents generalized experimental workflows for the screening and evaluation of such compounds, offering a framework for its investigation as a potential lead molecule in drug development programs. The incorporation of both a fluorine atom and a trifluoromethyl group suggests that this molecule may possess favorable pharmacological properties, such as enhanced metabolic stability and binding affinity to biological targets.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure is characterized by a benzamide core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position. These substitutions are known to significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, making it an interesting candidate for medicinal chemistry studies.[1][3]

| Property | Value | Source |

| CAS Number | 207919-05-9 | Commercially available |

| Molecular Formula | C₈H₅F₄NO | PubChem |

| Molecular Weight | 207.13 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial suppliers |

| Purity | Typically >95% | Commercial suppliers |

| LogP (Predicted) | 1.94 | ChemScene |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis

A general and widely used method for this transformation is amide coupling using a coupling agent.[7][8]

Experimental Protocol: Amide Formation from Carboxylic Acid

This protocol describes a general procedure for the synthesis of a primary amide from a carboxylic acid using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[8]

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzoic acid

-

Ammonia source (e.g., ammonium chloride)

-

Coupling agent (e.g., EDC or DCC)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reagents for workup and purification (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) in the chosen anhydrous solvent.

-

Amine Addition: Add the ammonia source (e.g., ammonium chloride, 1.2 equivalents) and the base (e.g., triethylamine, 2.5 equivalents) to the solution.

-

Coupling Agent Addition: Slowly add the coupling agent (e.g., EDC, 1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Dilute the filtrate with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: General synthetic scheme for this compound.

Potential Biological Significance and Applications

The presence of both a fluorine atom and a trifluoromethyl group in this compound suggests potential for interesting pharmacological properties.

-

Trifluoromethyl Group: The -CF₃ group is a well-known bioisostere for a methyl group but with significantly different electronic properties.[1] It is highly electron-withdrawing and can increase the metabolic stability of a compound by blocking sites of oxidative metabolism.[1][2] The lipophilicity of the -CF₃ group can also enhance membrane permeability and binding affinity to protein targets.[1] Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in medicinal chemistry.[2]

-

Fluorine Atom: The substitution of hydrogen with fluorine can have profound effects on a molecule's properties. The high electronegativity of fluorine can alter the acidity/basicity of nearby functional groups and influence conformation. The C-F bond is very strong, which can enhance metabolic stability. Fluorine can also participate in favorable electrostatic interactions with biological targets.[3]

-

Benzamide Scaffold: The benzamide moiety is a common feature in many biologically active compounds and approved drugs.[9][10][11][12] It can act as a hydrogen bond donor and acceptor, facilitating interactions with protein targets. Benzamide derivatives have been explored as inhibitors of various enzymes and receptors.[10][11]

Given these structural features, this compound could be a valuable building block or a lead compound in the development of new therapeutics, potentially in areas such as oncology, inflammation, or infectious diseases.[9][13]

Hypothetical Experimental Workflows

Due to the lack of specific biological data for this compound, this section outlines a general experimental workflow for the initial screening and characterization of its potential biological activity.

In Vitro Biological Screening

The initial step in evaluating a new compound is typically to screen it against a panel of biological targets. This can be done through various high-throughput screening (HTS) methods.

Caption: A general workflow for in vitro biological screening.

Experimental Protocol: General Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol describes a common method to assess the effect of a compound on cell viability.

Materials:

-

Human cancer cell line(s) of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of the compound to the wells containing the cells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its structure, featuring a combination of a fluorine atom, a trifluoromethyl group, and a benzamide scaffold, suggests that it may possess desirable pharmacokinetic and pharmacodynamic properties. While specific biological data is currently lacking in the public domain, this technical guide provides a foundation for its further investigation. The outlined synthetic route and generalized experimental workflows offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further research is warranted to elucidate the specific biological activities and potential mechanisms of action of this compound.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. 2-Fluoro-5-(trifluoromethyl)benzoic Acid | 115029-23-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2-Fluoro-5-(trifluoromethyl)benzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. benchchem.com [benchchem.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-5-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Fluoro-5-(trifluoromethyl)benzamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide leverages predictive methodologies and comparative analysis of closely related molecules to propose a detailed spectroscopic and structural profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.2 | d | ~2.0 | H-6 |

| ~7.7 - 7.9 | dd | ~8.5, ~4.5 | H-4 |

| ~7.3 - 7.5 | t | ~8.5 | H-3 |

| ~6.0 - 7.0 | br s (2H) | - | -NH₂ |

Note: Chemical shifts and coupling constants are estimations based on analogous compounds. The signals for the amide protons (-NH₂) are expected to be broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |

| ~165 - 168 | - | C=O |

| ~160 - 163 | d, ¹JCF ≈ 250 Hz | C-2 |

| ~132 - 135 | d, ³JCF ≈ 5 Hz | C-6 |

| ~128 - 131 | q, ²JCCF ≈ 32 Hz | C-5 |

| ~125 - 128 | d, ²JCCF ≈ 15 Hz | C-4 |

| ~123.5 (q, ¹JCF ≈ 272 Hz) | - | CF₃ |

| ~118 - 121 | d, ²JCCF ≈ 25 Hz | C-3 |

| ~115 - 118 | d, ³JCF ≈ 5 Hz | C-1 |

Note: Quartets (q) for the trifluoromethyl group and the carbon to which it is attached are characteristic. The one-bond and multi-bond carbon-fluorine coupling constants are estimates.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -62 to -64 | s | - | -CF₃ |

| ~ -110 to -115 | m | - | Ar-F |

Note: The chemical shift of the trifluoromethyl group is typically observed as a singlet. The aromatic fluorine will show couplings to the neighboring aromatic protons.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Strong, Broad | N-H stretch (amide) |

| 1680 - 1650 | Strong | C=O stretch (amide I) |

| 1620 - 1580 | Medium | N-H bend (amide II) |

| 1350 - 1250 | Strong | C-F stretch (Ar-F) |

| 1100 - 1300 | Strong, Multiple Bands | C-F stretch (-CF₃) |

Table 5: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Fragment |

| 207 | [M]⁺ (Molecular Ion) |

| 190 | [M - NH₃]⁺ |

| 189 | [M - H₂O]⁺ |

| 161 | [M - NH₂ - CO]⁺ |

| 145 | [C₆H₃F(CF₃)]⁺ |

Experimental Protocols

The following are proposed, generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis Protocol: Ammonolysis of an Acyl Chloride

-

Preparation of the Acyl Chloride: 2-Fluoro-5-(trifluoromethyl)benzoic acid is reacted with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature or gentle reflux until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-fluoro-5-(trifluoromethyl)benzoyl chloride.

-

Ammonolysis: The crude acyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or diethyl ether) and cooled in an ice bath. A solution of aqueous ammonia or ammonia gas is slowly introduced into the reaction mixture with vigorous stirring.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is suspended in water and filtered to remove any water-soluble byproducts. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz (or higher) spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained using a mass spectrometer with a direct insertion probe or via gas chromatography-mass spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualizations

The following diagrams illustrate key workflows and relationships in the structure elucidation of this compound.

An In-depth Technical Guide on the Solubility of 2-Fluoro-5-(trifluoromethyl)benzamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Fluoro-5-(trifluoromethyl)benzamide, a compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a summary of qualitative solubility information for structurally related compounds, alongside detailed, standardized experimental protocols for the precise determination of solubility. These protocols are intended to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings. Furthermore, a visual representation of the experimental workflow is provided to facilitate a clear understanding of the procedural steps involved.

Introduction

The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a critical physicochemical property that profoundly influences its biopharmaceutical and formulation characteristics. For medicinal chemists and drug development professionals, understanding the solubility profile of a compound like this compound is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the therapeutic efficacy of a drug candidate.

-

Formulation Development: Knowledge of solubility in various organic solvents is essential for developing stable and effective dosage forms, including solutions, suspensions, and amorphous solid dispersions.

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes, impacting yield and purity.

-

In Vitro and In Vivo Studies: The choice of a suitable vehicle for preclinical studies is dependent on the compound's solubility.

This guide serves as a foundational resource for researchers working with this compound, providing both theoretical context and practical methodologies for solubility assessment.

Solubility Profile of this compound

Qualitative Solubility of Related Benzamide Compounds:

General solubility principles suggest that benzamides, which contain both a hydrogen bond donor (-NH2) and acceptor (C=O) group, as well as an aromatic ring, will exhibit varied solubility depending on the solvent's polarity and hydrogen bonding capacity. The presence of a fluorine atom and a trifluoromethyl group in this compound will further influence its solubility characteristics, generally increasing its lipophilicity.

For a related compound, 2-(Trifluoromethyl)benzamide , it is described as having moderate solubility in organic solvents like acetone and ethanol, with lower solubility in water due to its hydrophobic nature.[1] The trifluoromethyl group enhances the compound's lipophilicity.[1]

Due to the absence of specific data, it is strongly recommended that researchers experimentally determine the solubility of this compound in the solvents relevant to their specific application. The following section provides detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, standardized experimental methods are crucial. The following protocols describe two widely accepted methods for determining the solubility of a solid compound in a liquid solvent: the Shake-Flask Method and the Gravimetric Method.

3.1. Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2][3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.[3]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24-72 hours.[3] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to remain stationary for a period to allow the excess solid to settle.[3] Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.[3]

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[3]

-

Analysis: Dilute the filtered sample with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.

3.2. Solubility Determination by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when an analytical standard for the compound is not available for methods like HPLC or UV-Vis.[4][5]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents

-

Analytical balance

-

Conical flasks or vials with stoppers

-

Shaking apparatus (e.g., orbital shaker or magnetic stirrer)

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

-

Oven with temperature control

Procedure:

-

Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a conical flask. Stir the mixture at a constant temperature until equilibrium is reached.[4][5]

-

Filtration: Filter the saturated solution to remove any undissolved solid.[4]

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate into the weighed evaporating dish and weigh it again to determine the mass of the saturated solution.[4]

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent. Ensure adequate ventilation. For high-boiling point solvents, a vacuum oven may be necessary.

-

Drying and Weighing the Solute: Once the solvent has completely evaporated, dry the residue in the evaporating dish in an oven at a suitable temperature until a constant weight is achieved.[4] Allow the dish to cool in a desiccator before each weighing. The final weight will be that of the dissolved solute.

-

Calculation:

-

Mass of the solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mol/kg of solvent.

-

Visualization of Experimental Workflow

To provide a clear and concise overview of the experimental process, the following diagram illustrates the workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocols for the shake-flask and gravimetric methods, scientists and drug development professionals can obtain reliable and reproducible solubility data. This will, in turn, facilitate informed decisions in formulation development, process chemistry, and preclinical evaluation, ultimately advancing research and development efforts involving this compound. It is recommended that solubility is determined across a range of pharmaceutically and industrially relevant solvents to build a comprehensive solubility profile.

References

Technical Guide: Predicted ¹H and ¹⁹F NMR Spectral Data for 2-Fluoro-5-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-5-(trifluoromethyl)benzamide. Due to the limited availability of experimentally derived and published spectra for this specific compound, this document presents predicted data based on established principles of NMR spectroscopy, including analysis of substituent effects on aromatic systems. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, drug development, and materials science for the purposes of structural elucidation and characterization of related fluorinated compounds.

Chemical Structure

This compound is a substituted aromatic compound with the molecular formula C₈H₅F₄NO. The structure features a benzamide core with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are based on the analysis of substituent effects on the benzene ring. The electron-withdrawing nature of the fluorine, trifluoromethyl, and benzamide groups will deshield the aromatic protons, shifting them downfield. The solvent is assumed to be CDCl₃.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H³ | 7.40 - 7.60 | dd | J(H³-H⁴) ≈ 8.5, J(H³-F) ≈ 4.5 |

| H⁴ | 7.65 - 7.85 | ddd | J(H⁴-H³) ≈ 8.5, J(H⁴-H⁶) ≈ 2.0, J(H⁴-F) ≈ 8.5 |

| H⁶ | 8.00 - 8.20 | dd | J(H⁶-H⁴) ≈ 2.0, J(H⁶-F) ≈ 4.5 |

| -NH₂ | 5.50 - 6.50 | br s | - |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the fluorine of the fluoro group and the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts are referenced to CFCl₃.

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C2-F | -110 to -125 | ddd | J(F-H⁴) ≈ 8.5, J(F-H³) ≈ 4.5, J(F-H⁶) ≈ 4.5 |

| C5-CF₃ | -60 to -65 | s | - |

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra for a compound such as this compound.

4.1 Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in the deuterated solvent. For ¹⁹F NMR, a similar concentration is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts.

-

Dissolution: Ensure the sample is fully dissolved in the solvent. Gentle vortexing or sonication may be used.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

4.2 NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹⁹F NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

-

Spectral Width: A wider spectral width is needed, typically around 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An in-depth technical guide on the biological activity of trifluoromethyl containing drugs for researchers, scientists, and drug development professionals.

The introduction of a trifluoromethyl (CF3) group into a drug candidate's molecular structure is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. This is attributed to the unique electronic properties of the fluorine atoms, which impart significant changes to the molecule's physicochemical characteristics. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to increased metabolic stability, improved binding affinity to target proteins, and favorable alterations in lipophilicity and bioavailability. This guide provides a technical overview of the biological activity of trifluoromethyl-containing drugs, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Impact on Physicochemical Properties

The strategic incorporation of a trifluoromethyl group can profoundly influence a drug molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to a longer in vivo half-life and improved pharmacokinetic profile.

-

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. This property is crucial for drugs targeting the central nervous system.

-

Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. These interactions can significantly increase the binding affinity and selectivity of a drug for its target.

-

pKa Alteration: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby acidic or basic functional groups, which can affect a drug's ionization state at physiological pH and, consequently, its solubility and target engagement.

Case Study 1: Fluoxetine (Prozac)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder. The presence of a trifluoromethyl group on the phenoxy ring is crucial for its activity and selectivity.

Quantitative Data: Fluoxetine

| Parameter | Value | Target |

| IC50 | 1.1 nM | Serotonin Transporter (SERT) |

| Ki | 0.52 nM | Serotonin Transporter (SERT) |

| IC50 | 250 nM | Norepinephrine Transporter (NET) |

| IC50 | 2100 nM | Dopamine Transporter (DAT) |

Experimental Protocol: SERT Binding Assay

A common method to determine the binding affinity of compounds to the serotonin transporter is through a radioligand binding assay.

-

Preparation of Membranes: Membranes from cells stably expressing the human serotonin transporter (hSERT) are prepared. This typically involves homogenization of the cells in a buffered solution followed by centrifugation to isolate the membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]-citalopram, and varying concentrations of the test compound (e.g., fluoxetine). The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: After incubation, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: Fluoxetine's Mechanism of Action

Caption: Mechanism of action of Fluoxetine.

Case Study 2: Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on the pyrazole ring contributes to its selectivity for COX-2 over COX-1.

Quantitative Data: Celecoxib

| Parameter | Value | Target |

| IC50 | 40 nM | COX-2 |

| IC50 | 15 µM | COX-1 |

| Selectivity Index (COX-1/COX-2) | 375 |

Experimental Protocol: COX-1/COX-2 Inhibition Assay

The inhibitory activity of celecoxib on COX-1 and COX-2 can be determined using a whole blood assay.

-

Blood Collection: Fresh human blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Test Compound: Aliquots of the whole blood are pre-incubated with various concentrations of celecoxib or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

COX-1 Activity Measurement: To measure COX-1 activity, the blood is stimulated with a calcium ionophore (e.g., A23187) to induce thromboxane B2 (TXB2) production, a marker of COX-1 activity.

-

COX-2 Activity Measurement: To measure COX-2 activity, the blood is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, followed by the measurement of prostaglandin E2 (PGE2) production.

-

Quantification: The levels of TXB2 and PGE2 in the plasma are quantified using enzyme-linked immunosorbent assays (ELISA).

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of TXB2 or PGE2 production against the concentration of celecoxib.

Signaling Pathway: Celecoxib's Mechanism of Action

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group is a well-established and powerful strategy in medicinal chemistry. Its unique electronic properties and steric profile can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often transforming a promising lead compound into a viable drug candidate. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a molecular scaffold can induce a cascade of changes in its fundamental properties. These alterations are primarily driven by the high electronegativity of the fluorine atoms and the overall steric bulk of the group.

Modulation of Lipophilicity

The trifluoromethyl group is strongly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1] This increased lipophilicity is a key factor in improving the absorption and distribution of a drug within the body.[2] The Hansch lipophilicity parameter (π) for the CF3 group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[3]

Table 1: Comparative LogP Values of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

| Compound Pair | Non-Trifluoromethylated Analog | LogP | Trifluoromethylated Analog | LogP | Reference |

| Toluene / (Trifluoromethyl)benzene | Toluene | 2.73 | (Trifluoromethyl)benzene | 2.86 | [Calculated] |

| Aniline / 4-(Trifluoromethyl)aniline | Aniline | 0.90 | 4-(Trifluoromethyl)aniline | 2.47 | [Calculated] |

| Phenol / 4-(Trifluoromethyl)phenol | Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.56 | [Calculated] |

Note: LogP values can be experimentally determined or calculated using various software programs. The values presented here are for illustrative purposes and may vary depending on the method used.

Alteration of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups.[4] By lowering the pKa of an acidic group, the CF3 group can increase its acidity. Conversely, it can decrease the basicity of a nearby nitrogen atom. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

Table 2: Effect of Trifluoromethyl Substitution on pKa

| Compound Pair | Non-Trifluoromethylated Analog | pKa | Trifluoromethylated Analog | pKa | Reference |

| Acetic Acid / Trifluoroacetic Acid | Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.52 | [General Chemistry] |

| Aniline / 4-(Trifluoromethyl)aniline | Anilinium ion | 4.63 | 4-(Trifluoromethyl)anilinium ion | 2.76 | [Calculated] |

Pharmacokinetic Profile Enhancement

The trifluoromethyl group is a key tool for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Increased Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[5] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation in the liver.[6] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, the metabolic hotspot can be blocked, leading to a longer drug half-life and improved bioavailability.[6]

Table 3: Comparative In Vitro Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Drugs

| Drug Analog Pair | Metric | Non-Trifluoromethylated | Trifluoromethylated | Improvement Factor | Reference |

| Picornavirus Inhibitors | |||||

| Half-life (t½) in monkey liver microsomes | Short | Significantly Longer | Not Quantified | [6] | |

| Number of Metabolites | 8 | 2 (minor) | 4x reduction | [6] | |

| HDAC Inhibitors | |||||

| Half-life (t½) of Trifluoromethyl Ketone | < 15 min | Stabilized by α-carbonyl | Not Quantified | [7] | |

| CB1 Receptor Modulators | |||||

| In vitro metabolic stability | Poor | Improved | Not Quantified | [8] |

Enhanced Bioavailability and Permeability

The increased lipophilicity and metabolic stability conferred by the trifluoromethyl group often translate to improved oral bioavailability.[5] Enhanced membrane permeability allows for more efficient absorption from the gastrointestinal tract and better penetration into target tissues.[1]

Impact on Target Binding and Potency

The trifluoromethyl group can significantly influence a drug's interaction with its biological target, leading to increased binding affinity and potency. This can be attributed to several factors:

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group can lead to favorable hydrophobic interactions within the binding pocket of a receptor or enzyme.

-

Electrostatic Interactions: The highly polarized C-F bonds can participate in dipole-dipole or other electrostatic interactions with the target protein.

-

Conformational Effects: The steric bulk of the CF3 group can influence the conformation of the drug molecule, locking it into a bioactive conformation that is optimal for binding.

For instance, the inclusion of a trifluoromethyl group at the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to the non-fluorinated analog.[9]

Case Studies: Trifluoromethylated Drugs

The successful application of the trifluoromethyl group is evident in numerous FDA-approved drugs across various therapeutic areas.

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10] The trifluoromethyl group in celecoxib is crucial for its selective binding to the COX-2 isozyme.[2]

The anti-inflammatory effects of celecoxib are primarily mediated through the inhibition of prostaglandin synthesis.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Fluoxetine inhibits the extracellular signal regulated kinase pathway and suppresses growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Amides from Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, as this linkage is present in a vast number of pharmaceuticals and biologically active molecules.[1][2][3] This guide provides a comprehensive overview of the core methodologies for the preparation of amides from carboxylic acids, with a focus on practical application for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process. However, it is often kinetically slow due to the formation of a non-reactive ammonium carboxylate salt from the acidic carboxylic acid and the basic amine.[4][5] To overcome this, the carboxylic acid is typically activated to a more electrophilic species that can readily react with the amine nucleophile.[4][6] This guide will explore the most prevalent and effective methods for this activation and subsequent amide bond formation.

Methods for Amide Synthesis from Carboxylic Acids

Several strategies have been developed for the efficient synthesis of amides from carboxylic acids. These can be broadly categorized into three main approaches:

-

Coupling Reagent-Mediated Amidation: This is the most common and versatile method, employing a wide array of reagents to activate the carboxylic acid in situ.

-

Direct Amidation Methods: These methods aim to form the amide bond without the need for coupling reagents, often relying on thermal or catalytic activation.

-

Enzymatic Synthesis: A greener and highly selective alternative that utilizes enzymes to catalyze amide bond formation.

Coupling Reagent-Mediated Amidation

Coupling reagents are indispensable tools in modern organic synthesis for the formation of amide bonds. They function by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl group towards nucleophilic attack by the amine.[7] The choice of coupling reagent is critical and depends on factors such as substrate scope, potential for racemization, and reaction conditions.[8]

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a widely used class of coupling reagents.[4][9] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to furnish the amide.[4][7][10]

A significant challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and requires filtration.[9][10] In contrast, the urea byproduct of EDC is water-soluble, facilitating its removal during aqueous workup.[8][9][11]

To improve reaction efficiency and suppress side reactions, such as racemization of chiral carboxylic acids, carbodiimide reactions are often performed with additives like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP).[9][10] HOBt reacts with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[8]

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Structure | Key Features | Byproduct Removal |

| DCC | Cyclohexyl-N=C=N-Cyclohexyl | Inexpensive, effective | DCU byproduct is often insoluble and removed by filtration.[10] |

| DIC | Isopropyl-N=C=N-Isopropyl | Liquid, byproduct is more soluble than DCU.[9] | Diisopropylurea is more soluble in organic solvents. |

| EDC | Et-N=C=N-(CH₂)₃NMe₂ | Water-soluble, byproduct is easily removed.[8][9] | Water-soluble urea byproduct removed by aqueous extraction.[11] |

Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, BOP) are another major class of highly efficient coupling reagents, often used in peptide synthesis.[4] These reagents react with the carboxylic acid to form an active ester in situ, which then reacts with the amine.[4]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective, especially for sterically hindered substrates and electron-deficient amines.[3][12] The mechanism of HATU involves the formation of a highly reactive OAt-active ester.[8]

Table 2: Common Uronium/Aminium and Phosphonium Salt Coupling Reagents

| Reagent | Full Name | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, suitable for difficult couplings.[3][12] |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Effective coupling reagent, often used in peptide synthesis.[4] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent, good for peptide synthesis.[9] |

Propanephosphonic acid anhydride (T3P) has emerged as a mild and efficient coupling reagent that offers several advantages, including water-soluble byproducts and low toxicity.[13] It is particularly useful for large-scale synthesis and for coupling epimerization-prone substrates with low levels of racemization.[2][13]

Direct Amidation Methods

Direct amidation methods bypass the need for stoichiometric coupling reagents, offering a more atom-economical and environmentally friendly approach.

The direct thermal condensation of carboxylic acids and amines can be achieved at high temperatures (typically >160 °C), often with the removal of water to drive the equilibrium towards amide formation.[5] This method is generally limited to simple and robust substrates.[1] Hydrothermal synthesis, conducted at elevated temperatures and pressures, has also been shown to effectively produce amides directly from carboxylic acids and amines with yields up to 90%.[14][15] Microwave irradiation has also been employed to accelerate direct amidation under solvent-free conditions, leading to quantitative yields in minutes.[16]

Boron-based reagents, such as boronic acids and borate esters, have been developed as effective catalysts or reagents for direct amidation.[1][17] For instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a variety of carboxylic acids and amines under mild conditions.[1][18] Boronic acid catalysts often require the removal of water, for example, through azeotropic distillation or the use of molecular sieves.[1][18]

Enzymatic Synthesis

Enzymatic methods for amide bond formation offer high selectivity and operate under mild, aqueous conditions. Carboxylic acid reductases (CARs), for example, have been shown to catalyze the formation of amides from carboxylic acids and amines by intercepting an acyl-adenylate intermediate.[19] This approach is particularly valuable for the synthesis of complex molecules and in biocatalysis.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these synthetic methods. Below are representative protocols for some of the most commonly used coupling reagents.

General Protocol for Amide Synthesis using EDC and HOBt

This protocol is a widely used method for solution-phase amide synthesis.[8][20]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)[8]

-

Base (e.g., DIPEA or TEA, 2.0 - 3.0 equiv)[8]

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[8][20]

-

Dissolve the mixture in an anhydrous solvent such as DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[8][20]

-

Allow the reaction to warm to room temperature and stir for 8 to 24 hours.[8][20]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]

General Protocol for Amide Synthesis using HATU

HATU is a highly effective coupling reagent, particularly for challenging substrates.[8][12]

Materials:

-

Carboxylic acid (1.0 equiv)

-

HATU (1.0 - 1.2 equiv)

-

Amine (1.1 equiv)

-

Base (e.g., DIPEA, 2.0 - 3.0 equiv)

-

Anhydrous DMF

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.[8]

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[8]

-

Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[8]

-

Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[8]

General Protocol for Amide Synthesis using T3P

This protocol highlights the use of T3P, a reagent known for low epimerization.[2][13]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

T3P (50% in a suitable solvent like EtOAc or THF, 1.2-1.5 equiv)

-

Base (e.g., Pyridine or DIEA, 2.0-4.0 equiv)

-

Solvent (e.g., 2-MeTHF, EtOAc)

Procedure:

-

To a solution of the carboxylic acid and amine in the chosen solvent, add the base.

-

Cool the mixture to 0 °C.

-

Slowly add the T3P solution to the reaction mixture.

-

Stir the reaction at 0 °C to room temperature for 1-16 hours, monitoring by TLC or LC-MS.[2]

-

Upon completion, quench the reaction with an aqueous solution (e.g., water or aqueous HCl).[2]

-

Extract the product with an organic solvent.

-

Wash the organic layer with aqueous base (e.g., NaHCO₃) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amide.

-

Purify by chromatography if necessary.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding and optimizing the amide synthesis process.

Reaction Mechanism of Carbodiimide-Mediated Amide Formation with HOBt

The following diagram illustrates the activation of a carboxylic acid by a carbodiimide (DCC or EDC) in the presence of HOBt, followed by the reaction with an amine to form the amide.

References

- 1. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. growingscience.com [growingscience.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 13. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Amide synthesis by acylation [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. re.public.polimi.it [re.public.polimi.it]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzoic Acid as a Precursor in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-(trifluoromethyl)benzoic acid is a versatile fluorinated building block of significant interest in medicinal chemistry. The strategic placement of a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique physicochemical properties to its derivatives, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the utility of 2-Fluoro-5-(trifluoromethyl)benzoic acid as a precursor in the synthesis of high-value pharmaceutical agents. We present detailed synthetic strategies and experimental protocols for its application in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. Furthermore, we explore its potential in the synthesis of G Protein-Coupled Receptor (GPCR) modulators. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Role of Fluorination in Drug Design